molecular formula C13H14ClN B3047457 2-Amino-4'-methylbiphenyl hydrochloride CAS No. 139769-19-0

2-Amino-4'-methylbiphenyl hydrochloride

Cat. No.: B3047457
CAS No.: 139769-19-0
M. Wt: 219.71 g/mol
InChI Key: RKWDKVFONMCALV-UHFFFAOYSA-N
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Description

2-Amino-4’-methylbiphenyl hydrochloride is an organic compound with the molecular formula C13H13NHCl It is a derivative of biphenyl, where an amino group is attached to the second carbon of one phenyl ring, and a methyl group is attached to the fourth carbon of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4’-methylbiphenyl hydrochloride typically involves a multi-step process. One common method is the nitration of 4’-methylbiphenyl, followed by reduction to form the corresponding amine. The nitration step involves treating 4’-methylbiphenyl with a mixture of nitric acid and sulfuric acid, resulting in the formation of 2-nitro-4’-methylbiphenyl. This intermediate is then reduced using a reducing agent such as iron and hydrochloric acid to yield 2-Amino-4’-methylbiphenyl. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for 2-Amino-4’-methylbiphenyl hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4’-methylbiphenyl hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation are commonly used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens (for halogenation), nitric acid (for nitration), and sulfuric acid (for sulfonation).

Major Products Formed

    Oxidation: Nitroso- and nitro-derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2-Amino-4’-methylbiphenyl hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4’-methylbiphenyl hydrochloride involves its interaction with molecular targets and pathways within biological systems. The amino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4’-methylbiphenyl: The parent compound without the hydrochloride salt.

    4-Amino-2’-methylbiphenyl hydrochloride: An isomer with the amino and methyl groups swapped on the biphenyl rings.

    2-Amino-4’-ethylbiphenyl hydrochloride: A derivative with an ethyl group instead of a methyl group.

Uniqueness

2-Amino-4’-methylbiphenyl hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and interactions. The presence of both an amino group and a methyl group on the biphenyl structure provides distinct electronic and steric properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(4-methylphenyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.ClH/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14;/h2-9H,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWDKVFONMCALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374922
Record name 2-Amino-4'-methylbiphenyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139769-19-0
Record name [1,1′-Biphenyl]-2-amine, 4′-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139769-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4'-methylbiphenyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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